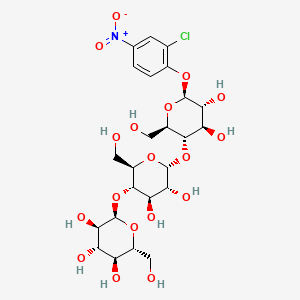

2-Chloro-4-nitrophenyl-beta-D-maltotrioside

Übersicht

Beschreibung

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

2-Chloro-4-nitrophenyl-beta-D-maltotrioside undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and reducing agents, depending on the desired transformation . The major products formed from these reactions are typically derivatives of the original compound with modifications at the chloro or nitro groups .

Wissenschaftliche Forschungsanwendungen

Enzymatic Assays

Alpha-Amylase Activity Measurement

CNP-G3 serves primarily as a substrate for measuring alpha-amylase activity, an important enzyme involved in carbohydrate metabolism. Studies have demonstrated that CNP-G3 can be used effectively in clinical assays to determine alpha-amylase levels in serum without the need for auxiliary enzymes. The method exhibits high precision, with within-run and between-run coefficients of variation below 2% and 3%, respectively .

Comparison with Other Substrates

In comparative studies, the CNP-G3 method showed greater sensitivity and longer reagent stability compared to traditional substrates like 4,6-ethylidene (G7)-p-nitrophenyl (G1)-alpha-D-maltoheptaoside (EPS-G7). The CNP-G3 method maintained stability for up to 21 days at 4°C, while EPS-G7 was stable for only 2 days .

Clinical Diagnostics

Assessment of Pancreatic Function

The use of CNP-G3 in determining total and pancreatic alpha-amylase levels is significant for diagnosing pancreatic disorders. A study published in Clinica Chimica Acta outlined a protocol using CNP-G3 that allows for accurate measurement of amylase activity in human serum, which is crucial for assessing conditions such as pancreatitis .

Direct Assays and Method Adaptation

An adaptation of the International Federation of Clinical Chemistry (IFCC) method using CNP-G3 has been developed for routine clinical use, demonstrating its practicality in laboratory settings. This adaptation allows for direct measurement of amylase activity without lag phases, enhancing the efficiency of clinical diagnostics .

Biochemical Research

Substrate Specificity Studies

CNP-G3 has been employed to investigate the specificity and kinetic properties of alpha-amylase from various sources, including human saliva and porcine pancreas. Research indicates that CNP-G3 is hydrolyzed effectively by these enzymes, facilitating studies on enzyme kinetics and mechanisms .

Mechanistic Insights into Enzyme Action

The degradation mechanism of CNP-G3 by human salivary alpha-amylase has been explored through kinetic analyses. These studies provide insights into how different maltooligosaccharides are released during enzymatic reactions, contributing to our understanding of carbohydrate metabolism at a molecular level .

Potential Therapeutic Applications

Hypoglycemic Effects

Emerging research suggests that CNP-G3 may possess hypoglycemic properties, potentially aiding in the management of postprandial blood glucose levels. This aspect opens avenues for further investigation into its role as a therapeutic agent in diabetes management .

Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Enzymatic Assays | Measurement of alpha-amylase activity | High precision; stable over extended periods |

| Clinical Diagnostics | Assessment of pancreatic function | Effective for diagnosing pancreatitis |

| Biochemical Research | Substrate specificity and kinetic studies | Insights into enzyme action mechanisms |

| Potential Therapeutics | Hypoglycemic effects | May aid in managing blood glucose levels |

Wirkmechanismus

The mechanism of action of 2-Chloro-4-nitrophenyl-beta-D-maltotrioside involves its hydrolysis by alpha-amylase. The enzyme cleaves the glycosidic bonds in the maltotrioside moiety, releasing 2-chloro-4-nitrophenol, which can be detected spectrophotometrically . This reaction is used to measure the activity of alpha-amylase in various samples .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-4-nitrophenyl-beta-D-maltotrioside can be compared with other similar compounds, such as:

2-Chloro-4-nitrophenyl-alpha-D-maltotrioside: This compound is also used as a substrate in enzymatic assays but has different stereochemistry at the glycosidic linkage.

4-Nitrophenyl-alpha-D-glucopyranoside: Another substrate used in enzymatic assays, but it has a simpler structure with only one glucose unit.

2-Chloro-4-nitrophenol: A related compound that lacks the maltotrioside moiety and is used in various chemical syntheses.

The uniqueness of this compound lies in its specific structure, which makes it an ideal substrate for studying alpha-amylase activity .

Biologische Aktivität

2-Chloro-4-nitrophenyl-beta-D-maltotrioside (CNP-Maltotrioside) is a synthetic compound that has garnered attention in biochemical research, particularly for its role as a substrate in enzyme assays. This article provides a comprehensive overview of its biological activity, including its applications in enzyme kinetics, structural analysis, and clinical diagnostics.

- Chemical Formula : C₁₂H₁₅ClN₂O₇

- Molecular Weight : 320.71 g/mol

- CAS Number : 165522-16-7

CNP-Maltotrioside is primarily utilized as a substrate for the enzyme α-amylase. The compound undergoes hydrolysis, resulting in the release of 2-chloro-4-nitrophenol and maltotriose. The reaction can be represented as follows:

The enzymatic activity can be measured spectrophotometrically by monitoring the increase in absorbance at 405 nm, corresponding to the formation of 2-chloro-4-nitrophenol .

α-Amylase Activity

CNP-Maltotrioside has been extensively studied for its use in determining α-amylase activity in clinical samples. A novel assay developed using this substrate allows for direct measurement of total and pancreatic amylase activities. The assay conditions optimized include:

- pH : 6.28

- Substrate Concentration : 2.25 mmol/L

- Calcium Concentration : 5.0 mmol/L

- Chloride Concentration : 310 mmol/L

This method has shown high precision with low coefficients of variation (CVs) for both within-assay and day-to-day measurements .

Case Studies

-

Clinical Diagnostics :

A study evaluated the utility of CNP-Maltotrioside in measuring serum α-amylase levels, correlating well with established methods. The results indicated that this substrate could be effectively used for routine diagnostics, providing reliable measurements of enzyme activity in various clinical conditions . -

Enzyme Kinetics :

Research highlighted the kinetic properties of α-amylase when using CNP-Maltotrioside as a substrate. The study established Michaelis-Menten kinetics, determining key parameters such as and , which are essential for understanding enzyme efficiency and substrate affinity .

Comparative Analysis with Other Substrates

To illustrate the effectiveness of CNP-Maltotrioside compared to other substrates used in similar assays, the following table summarizes key characteristics:

| Substrate | Reaction Product | Optimal pH | Notes |

|---|---|---|---|

| This compound | 2-Chloro-4-nitrophenol + Maltotriose | 6.28 | High specificity for α-amylase |

| 4-Nitrophenyl-alpha-D-maltoside | 4-Nitrophenol + Maltose | 7.0 | Commonly used but less sensitive |

| Maltotetraose | Maltose + Glucose | 6.5 | Limited use due to complex reaction |

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34ClNO18/c25-8-3-7(26(37)38)1-2-9(8)39-22-18(35)15(32)20(11(5-28)41-22)44-24-19(36)16(33)21(12(6-29)42-24)43-23-17(34)14(31)13(30)10(4-27)40-23/h1-3,10-24,27-36H,4-6H2/t10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYYNUOXSFGLNX-KKFBLJMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34ClNO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746743 | |

| Record name | 2-Chloro-4-nitrophenyl alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165522-16-7 | |

| Record name | 2-Chloro-4-nitrophenyl alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.